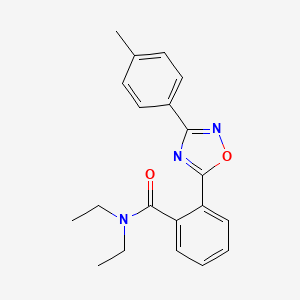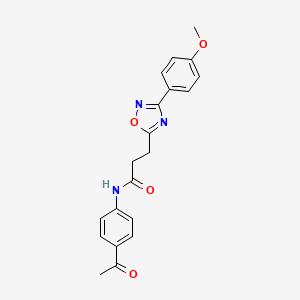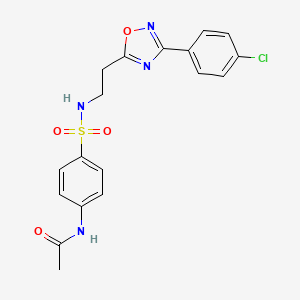
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide, also known as FTOB, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of fatty acid binding protein 4 (FABP4), which has been linked to various metabolic disorders, including obesity, diabetes, and cardiovascular diseases.
Mecanismo De Acción
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide works by inhibiting FABP4, a cytosolic protein that plays a crucial role in lipid metabolism and inflammation. FABP4 binds to and transports fatty acids to various cellular compartments, including the nucleus, where it activates pro-inflammatory signaling pathways. By inhibiting FABP4, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide reduces the transport of fatty acids into the nucleus, thereby reducing inflammation and improving metabolic function.
Biochemical and Physiological Effects:
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has been shown to have several biochemical and physiological effects, including improving insulin sensitivity, reducing adiposity, and lowering plasma triglyceride levels. It has also been found to have anti-inflammatory and anti-atherogenic effects, making it a promising candidate for the treatment of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has several advantages for lab experiments, including its high potency and selectivity for FABP4, making it a useful tool for studying the role of FABP4 in various metabolic disorders. However, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide, including its potential therapeutic applications in various metabolic disorders, its mechanism of action, and its safety and toxicity profiles. Further studies are needed to determine the optimal dosage and administration of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide for therapeutic use and to investigate its long-term effects on metabolic function and cardiovascular health. Additionally, the development of more potent and selective FABP4 inhibitors may lead to the discovery of new therapeutic targets for the treatment of metabolic disorders.
Métodos De Síntesis
The synthesis of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide involves several steps, including the preparation of 3-(furan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid, which is then coupled with N-(m-tolyl)butanamide using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The resulting product is then purified using column chromatography to obtain 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide in high yield and purity.
Aplicaciones Científicas De Investigación
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has been extensively studied for its potential therapeutic applications in various metabolic disorders, including obesity, diabetes, and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce adiposity, and lower plasma triglyceride levels in animal models of obesity and diabetes. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has also been found to have anti-inflammatory and anti-atherogenic effects, making it a promising candidate for the treatment of cardiovascular diseases.
Propiedades
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-12-5-2-6-13(11-12)18-15(21)8-3-9-16-19-17(20-23-16)14-7-4-10-22-14/h2,4-7,10-11H,3,8-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXUNRYKGYQHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710498.png)



![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7710513.png)
![3-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710535.png)






![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7710598.png)